![molecular formula C10H16O B070828 3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) CAS No. 174512-63-1](/img/structure/B70828.png)
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI), commonly known as 3-OT, is a bicyclic organic compound that belongs to the class of heterocyclic compounds. It is a chiral molecule with a molecular formula of C10H16O and a molecular weight of 152.23 g/mol. 3-OT has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-OT is not fully understood. However, it is believed that 3-OT exerts its biological activities by interacting with specific molecular targets in cells. For example, 3-OT has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-OT are diverse and depend on the specific biological activity being studied. For example, 3-OT has been found to inhibit the production of pro-inflammatory cytokines, reduce the growth of cancer cells, and exhibit anti-microbial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-OT in lab experiments is its diverse range of biological activities, which makes it a promising candidate for drug development. However, a limitation of using 3-OT is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-OT. One direction is to further investigate its mechanism of action and molecular targets in cells. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, future studies could focus on improving the solubility of 3-OT to make it more viable for in vivo studies.
Méthodes De Synthèse
The synthesis of 3-OT can be achieved through several methods, including the Diels-Alder reaction and the acid-catalyzed cyclization of 2-methyl-1,3-butadiene and acetone. In one study, 3-OT was synthesized through the acid-catalyzed cyclization of 2-methyl-1,3-butadiene and acetone in the presence of sulfuric acid. The reaction yielded 3-OT with a purity of 99.8%.
Applications De Recherche Scientifique
3-OT has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In one study, 3-OT was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 3-OT exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
174512-63-1 |
|---|---|
Nom du produit |
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-7(10)9(3)8(5-10)11-9/h6-8H,4-5H2,1-3H3/t7-,8+,9-,10+/m1/s1 |
Clé InChI |
KYPLHUCTKYSSKM-RGOKHQFPSA-N |
SMILES isomérique |
CC(C)[C@@]12C[C@@H]1[C@@]3([C@H](C2)O3)C |
SMILES |
CC(C)C12CC1C3(C(C2)O3)C |
SMILES canonique |
CC(C)C12CC1C3(C(C2)O3)C |
Synonymes |
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



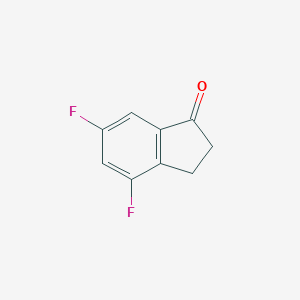
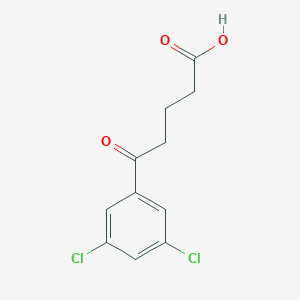



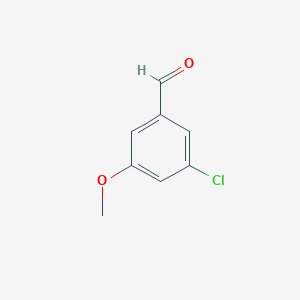

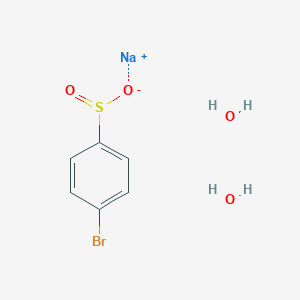

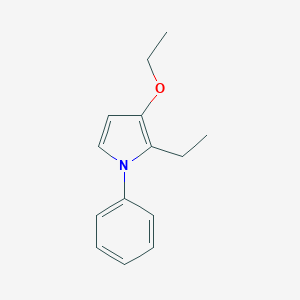
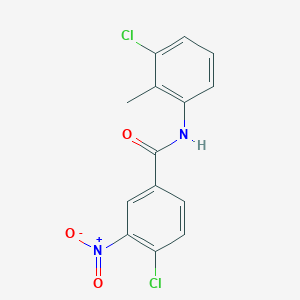
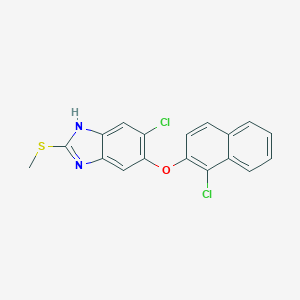
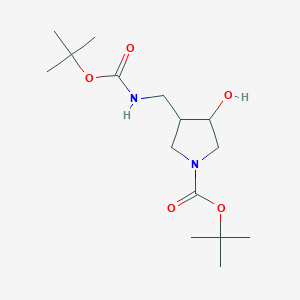
![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)